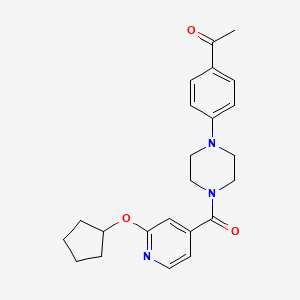

1-(4-(4-(2-(环戊氧基)异烟酰基)哌嗪-1-基)苯基)乙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a complex organic molecule that contains a piperazine ring, which is a common feature in many pharmaceuticals. The cyclopentyloxy and isonicotinoyl groups suggest that this compound could have interesting biological activities .

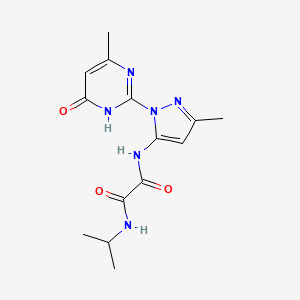

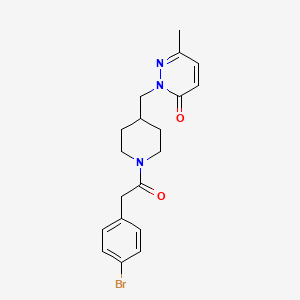

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, includes a piperazine ring, a phenyl ring, and a cyclopentyl group. These functional groups could potentially interact with biological targets in specific ways, influencing the compound’s overall biological activity .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The piperazine ring, for example, is a secondary amine, which could engage in reactions with acids, electrophiles, or other reactive species .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the piperazine ring could influence its solubility, while the phenyl ring could influence its stability .科学研究应用

合成和抗癌活性

- 体外抗肿瘤活性:一项研究探索了带有哌嗪酰胺部分的 1,2,4-三嗪衍生物的合成,并评估了它们对乳腺癌细胞的作用。确定了显示出有希望的抗增殖作用的化合物,表明在癌症治疗中的潜在应用 (Yurttaş 等人,2014 年)。

电化学合成

- 苯基哌嗪衍生物的电化学合成:在芳基亚磺酸存在下对苯基哌嗪前体进行电化学氧化的研究已导致开发出新的苯基哌嗪衍生物。这种方法因其环境友好和高原子经济性而备受关注 (Nematollahi & Amani, 2011)。

新型合成方法

- Biginelli 合成:Biginelli 反应用于合成含有哌嗪/吗啉部分的新型二氢嘧啶酮衍生物,展示了一种生产此类化合物的有效方法 (Bhat 等人,2018 年)。

抗菌和抗真菌评估

- 抗菌和抗真菌活性:多项研究已合成和评估了含有哌嗪部分的查耳酮和其他衍生物的抗菌和抗真菌活性。一些化合物对革兰氏阳性菌和真菌表现出显着的活性,表明它们作为抗菌剂的潜力 (Tomar 等人,2007 年)。

金属配合物及其生物活性

- 金属配合物的合成和抗真菌活性:对基于哌嗪衍生物的配体的金属配合物的合成研究表明,与单独的配体相比,其抗真菌活性增强,表明在对抗真菌感染中具有潜在的应用 (Raj & Patel, 2015)。

作用机制

Target of Action

The primary target of 1-(4-(4-(2-(Cyclopentyloxy)isonicotinoyl)piperazin-1-yl)phenyl)ethanone is Poly (ADP-Ribose) Polymerase (PARP) in human breast cancer cells . PARP plays a crucial role in DNA repair and genomic stability.

Mode of Action

This compound interacts with its target, PARP, by inhibiting its catalytical activity . This results in the enhancement of PARP1 cleavage, an increase in the phosphorylation of H2AX, and an increase in CASPASE 3/7 activity .

Biochemical Pathways

The inhibition of PARP leads to the disruption of the DNA repair pathway. This results in the accumulation of DNA damage, leading to cell death, particularly in cancer cells that are already genetically unstable .

Result of Action

The action of 1-(4-(4-(2-(Cyclopentyloxy)isonicotinoyl)piperazin-1-yl)phenyl)ethanone results in the loss of cell viability in human-estrogen-receptor-positive breast cancer cells . The compound exhibited moderate to significant efficacy against these cells .

未来方向

属性

IUPAC Name |

1-[4-[4-(2-cyclopentyloxypyridine-4-carbonyl)piperazin-1-yl]phenyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O3/c1-17(27)18-6-8-20(9-7-18)25-12-14-26(15-13-25)23(28)19-10-11-24-22(16-19)29-21-4-2-3-5-21/h6-11,16,21H,2-5,12-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYBGHVYAYRAZBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=NC=C3)OC4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-(4-(2-(Cyclopentyloxy)isonicotinoyl)piperazin-1-yl)phenyl)ethanone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(Benzo[d]thiazol-2-ylthio)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2976773.png)

![1-[(6,8-Dimethyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxamide](/img/structure/B2976777.png)

![N-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide](/img/structure/B2976779.png)

![4-(5-amino-1,3,6-trioxo-3,3a,11b,11c-tetrahydro-6H-chromeno[4',3':4,5]thiopyrano[2,3-c]pyrrol-2(1H)-yl)benzoic acid](/img/structure/B2976780.png)

![N-[2-(N-methylthiophene-2-sulfonamido)ethyl]prop-2-enamide](/img/structure/B2976783.png)

![3-(benzenesulfonyl)-N-[4-(1H-benzimidazol-2-yl)phenyl]propanamide](/img/structure/B2976785.png)

![N-{3-[1-(2,5-difluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide](/img/structure/B2976789.png)

![2-((3-(4-bromophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2976791.png)

![(2Z)-2-[(3,4-dimethoxyphenyl)imino]-N-(2,4-dimethylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2976793.png)